2-Phenyl-1-benzofuran-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

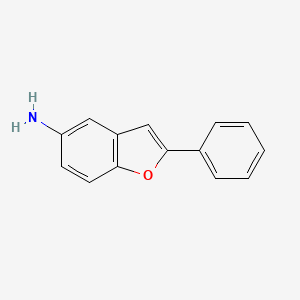

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGHGQICSWOMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587938 | |

| Record name | 2-Phenyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77084-15-2 | |

| Record name | 2-Phenyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Phenyl-1-benzofuran-5-amine. Due to the limited availability of published experimental spectra for this specific compound, this guide combines the available experimental data with an analytical discussion based on analogous structures, primarily the parent compound 2-phenylbenzofuran. This approach offers a predictive and comparative framework for researchers working with this and related molecules.

Molecular Structure

IUPAC Name: this compound

Molecular Formula: C₁₄H₁₁NO

Molecular Weight: 209.24 g/mol

Chemical Structure:

(Image Source: PubChem CID 13904395)

Spectroscopic Data

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Ionization Mode | Electron Ionization (EI) | SpectraBase |

| Molecular Ion (M⁺) | m/z 209 | [1] |

| Key Fragmentation Ions | Data not fully detailed in available sources. A primary fragment would likely arise from the loss of a hydrogen atom or cleavage of the amine group. |

Note: The mass spectrum for this compound is available on SpectraBase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While experimental NMR data for this compound is not available, predictions can be made based on the known spectra of 2-phenylbenzofuran.[2] The addition of an amino group at the 5-position is expected to cause predictable shifts in the signals of the aromatic protons and carbons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | ~6.8 - 7.0 | s | - | The chemical shift of this proton is expected to be slightly upfield compared to 2-phenylbenzofuran due to the electron-donating effect of the amino group. |

| Aromatic Protons (Benzofuran ring) | ~6.7 - 7.5 | m | - | The protons on the benzofuran ring will be affected by the amino group, leading to more complex splitting patterns and upfield shifts compared to the parent compound. |

| Aromatic Protons (Phenyl ring) | ~7.2 - 7.9 | m | - | The protons on the phenyl ring are expected to have similar chemical shifts to those in 2-phenylbenzofuran. |

| -NH₂ | ~3.5 - 4.5 | br s | - | The chemical shift of the amine protons is solvent-dependent and they typically appear as a broad singlet. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~155 | The carbon bearing the phenyl group. |

| C-3 | ~100 | The carbon at the 3-position of the benzofuran ring. |

| C-3a | ~128 | |

| C-4 | ~110 | Expected to be shifted upfield due to the ortho amino group. |

| C-5 | ~145 | The carbon bearing the amino group, expected to be significantly deshielded. |

| C-6 | ~112 | Expected to be shifted upfield due to the para amino group. |

| C-7 | ~120 | |

| C-7a | ~150 | |

| Phenyl C-1' | ~130 | |

| Phenyl C-2', C-6' | ~125 | |

| Phenyl C-3', C-5' | ~129 | |

| Phenyl C-4' | ~128 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorptions for the amine, aromatic C-H, and C=C bonds, as well as the ether linkage of the benzofuran ring.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, two bands for primary amine |

| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-N stretch (aromatic amine) | 1250 - 1360 | Medium |

| C-O-C stretch (ether) | 1000 - 1300 | Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended conjugation in this compound is expected to result in strong UV absorption. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to 2-phenylbenzofuran.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Ethanol or Methanol | ~280 - 320 | High |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it to record the UV-Vis spectrum of the sample.

-

Data Analysis: The absorbance spectrum is plotted as a function of wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A suitable temperature program is used to elute the components.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Phenyl-1-benzofuran-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Phenyl-1-benzofuran-5-amine. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents a comprehensive, estimated dataset. The estimations are derived from the analysis of the experimentally determined NMR data of the parent molecule, 2-phenylbenzofuran, and the well-established substituent chemical shift (SCS) effects of an amino (-NH₂) group on an aromatic system. This approach provides a reliable and scientifically grounded prediction of the NMR spectral characteristics of this compound, which is invaluable for its identification, characterization, and use in research and drug development.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, coupling constants (for ¹H), and assignments for this compound. The predictions are based on the known spectrum of 2-phenylbenzofuran and the application of standard amino group substituent effects.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~6.85 | d | ~2.0 | 1H |

| H-6 | ~6.70 | dd | ~8.5, 2.0 | 1H |

| H-7 | ~7.30 | d | ~8.5 | 1H |

| H-3 | ~6.95 | s | - | 1H |

| H-2', H-6' | ~7.80 | m | - | 2H |

| H-3', H-5' | ~7.40 | m | - | 2H |

| H-4' | ~7.30 | m | - | 1H |

| -NH₂ | ~3.50 | br s | - | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~156.0 |

| C-3 | ~102.0 |

| C-3a | ~129.0 |

| C-4 | ~105.0 |

| C-5 | ~145.0 |

| C-6 | ~112.0 |

| C-7 | ~111.0 |

| C-7a | ~150.0 |

| C-1' | ~130.0 |

| C-2', C-6' | ~125.0 |

| C-3', C-5' | ~129.0 |

| C-4' | ~128.0 |

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra, suitable for the characterization of this compound.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing:

-

Fourier transformation with an exponential window function (line broadening of 0.3 Hz).

-

Phase and baseline correction.

-

Referencing of the spectrum to the TMS signal at 0.00 ppm.

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) with TMS as an internal standard.

-

Temperature: 298 K.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

-

Processing:

-

Fourier transformation with an exponential window function (line broadening of 1.0 Hz).

-

Phase and baseline correction.

-

Referencing of the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

-

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with atom numbering for clear correlation with the NMR data presented in the tables.

Mass Spectrometry Analysis of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-Phenyl-1-benzofuran-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Benzofuran derivatives are known for a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2][3][4] This document outlines detailed experimental protocols, data interpretation including fragmentation patterns, and visual workflows to support research and development efforts.

Introduction to Mass Spectrometry in Small Molecule Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[5][6] It is an indispensable tool in the pharmaceutical sciences for the identification, quantification, and structural elucidation of small molecules.[5][7][8] When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and specificity for analyzing complex mixtures.[5][6][8]

Mass Spectral Data for this compound

The mass spectrum of this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), provides key information about its molecular weight and fragmentation pattern.[9] The molecular formula for this compound is C₁₄H₁₁NO, and its calculated molecular weight is 209.25 g/mol .

Table 1: Key Mass Spectral Peaks for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |

| 209 | 100 | [M]⁺ (Molecular Ion) |

| 208 | 60 | [M-H]⁺ |

| 180 | 35 | [M-H-HCN]⁺ or [M-CHO]⁺ |

| 152 | 20 | [M-H-HCN-CO]⁺ |

| 104.5 | 15 | [M]²⁺ (Doubly charged molecular ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl group) |

Note: This data is an interpretation of typical fragmentation for this class of compounds and may vary based on specific instrumentation and experimental conditions.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), a sample clean-up and extraction step is necessary to remove interfering substances.[8][10] This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

3.2. Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

Workflows and Pathways

4.1. Mass Spectrometry Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a small molecule like this compound.

Caption: A generalized workflow for mass spectrometry analysis.

4.2. Proposed Fragmentation Pathway of this compound

The fragmentation of the molecular ion in an EI-MS experiment provides structural information. For this compound, the following pathway is proposed based on common fragmentation patterns of aromatic and amine-containing compounds.[11][12][13] The stability of the benzofuran ring system often leads to a prominent molecular ion peak.

Caption: Fragmentation of this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided data, protocols, and workflows are intended to assist researchers in developing and executing robust analytical methods for the characterization of this and similar benzofuran derivatives. The inherent biological potential of this class of compounds underscores the importance of precise and reliable analytical techniques in advancing drug discovery and development.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. zefsci.com [zefsci.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. biocompare.com [biocompare.com]

- 9. spectrabase.com [spectrabase.com]

- 10. tecan.com [tecan.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 2-Phenyl-1-benzofuran-5-amine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-benzofuran-5-amine is a heterocyclic aromatic compound belonging to the benzofuran class of molecules. The benzofuran scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. The incorporation of a phenyl group at the 2-position and an amine group at the 5-position of the benzofuran ring system imparts unique physicochemical properties and potential pharmacological activities to this molecule, making it a subject of interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological applications of this compound.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. It is important to note that while some data is readily available from commercial suppliers, detailed experimental values for properties like melting point and solubility are not consistently reported in the literature.

| Property | Value | Source |

| IUPAC Name | This compound | BOC Sciences[1] |

| CAS Number | 77084-15-2 | BOC Sciences[1] |

| Molecular Formula | C₁₄H₁₁NO | Sigma-Aldrich |

| Molecular Weight | 209.24 g/mol | Sigma-Aldrich |

| Appearance | Solid (form) | Sigma-Aldrich |

| Boiling Point | 397.163 °C at 760 mmHg | BOC Sciences[1] |

| Density | 1.203 g/cm³ | Alfa Chemistry |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, data for the parent compound, 2-phenylbenzofuran, can serve as a useful reference for spectral interpretation.

For 2-Phenylbenzofuran (Reference Compound):

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.92-7.90 (m, 2H), 7.62-7.61 (m, 1H), 7.57-7.55 (m, 1H), 7.50-7.46 (m, 2H), 7.40-7.37 (m, 1H), 7.30-7.24 (m, 2H), 7.06 (d, J= 0.7, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.9, 154.9, 130.5, 129.2, 128.8, 128.6, 125.0, 124.3, 122.9, 120.9, 111.2, 101.3 |

| Mass Spectrum (GC-MS) | Available through SpectraBase.[2] |

Note: The presence of the amine group at the 5-position in this compound will significantly influence the chemical shifts in its NMR spectra compared to the reference compound.

Experimental Protocols: Synthesis of this compound

Logical Workflow for Synthesis

Step 1: Synthesis of the 2-Phenylbenzofuran Core

Several methods can be employed for the synthesis of the 2-phenylbenzofuran scaffold.

-

Perkin Reaction: This classic method involves the condensation of a salicylaldehyde derivative with phenylacetic acid in the presence of a base.

-

Sonogashira Coupling: A more modern and versatile approach involves the palladium-catalyzed cross-coupling of a 2-halophenol with phenylacetylene, followed by an intramolecular cyclization.[3][4]

-

Wittig Reaction: Intramolecular Wittig reactions of appropriate phosphorus ylides can also lead to the formation of the benzofuran ring.[5][6][7][8]

Step 2: Nitration of 2-Phenylbenzofuran

The synthesized 2-phenylbenzofuran is then subjected to electrophilic nitration to introduce a nitro group onto the benzofuran ring system. The position of nitration is directed by the existing substituents.

Experimental Protocol: General Procedure for Nitration [9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Substrate: Slowly add 2-phenylbenzofuran to the cooled sulfuric acid while maintaining the temperature at 0 °C.

-

Addition of Nitrating Agent: Add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice and water. The precipitated solid, 2-phenyl-5-nitrobenzofuran, is collected by filtration, washed with water until neutral, and then washed with a dilute sodium bicarbonate solution.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group in 2-phenyl-5-nitrobenzofuran to the corresponding amine.

Experimental Protocol: General Procedure for Reduction [10]

-

Reaction Setup: To a solution of 2-phenyl-5-nitrobenzofuran in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), add a reducing agent. Common reducing agents for this transformation include:

-

Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The reaction progress is monitored by TLC.

-

Work-up:

-

For SnCl₂/HCl: After completion, the reaction mixture is made basic with a sodium hydroxide or sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

For Catalytic Hydrogenation: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of benzofuran derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13] These activities are often attributed to their interaction with various cellular signaling pathways.

Anticancer Activity

Benzofuran derivatives have demonstrated potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[14][15]

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[1][11][16]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell growth and differentiation. Dysregulation of this pathway is common in many cancers. Certain benzofuran derivatives have been found to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis.[1][17][18]

Antimicrobial Activity

Various substituted benzofurans have exhibited promising activity against a range of bacterial and fungal pathogens.[19][20][21] The mechanism of action can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of the amine group in this compound could potentially enhance its antimicrobial properties.

Safety and Handling

This compound is classified as acutely toxic if swallowed and may cause long-lasting harmful effects to aquatic life. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While a comprehensive experimental dataset for this specific molecule is not yet fully established in the public domain, the known properties of related benzofuran derivatives suggest its potential for significant biological activity. The synthetic routes outlined in this guide provide a solid foundation for its preparation and further investigation. Future research focusing on the detailed biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential, particularly in the areas of oncology and infectious diseases. The exploration of its interactions with key signaling pathways, such as NF-κB and MAPK, will be crucial in understanding its mechanism of action and guiding the design of more potent and selective drug candidates.

References

- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]

- 18. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria [mdpi.com]

Solubility Profile of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenyl-1-benzofuran-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and biological screening. This document outlines its predicted solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a workflow for assessing compound solubility.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is well-suited to dissolve a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of dissolving many organic solutes. | |

| Acetone | Moderate to High | Acetone's polarity should allow for good solvation of the molecule. | |

| Acetonitrile | Moderate | While polar, acetonitrile is less effective at dissolving some polar organic compounds compared to DMSO or DMF. | |

| Polar Protic | Ethanol | Moderate | The amine group can engage in hydrogen bonding with ethanol, promoting solubility. |

| Methanol | Moderate | Similar to ethanol, methanol can act as a hydrogen bond donor and acceptor. | |

| Water | Low to Insoluble | Despite the polar amine group, the large, non-polar benzofuran and phenyl rings are expected to dominate, leading to poor aqueous solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to High | The overall organic character of the molecule should allow for good solubility in this common organic solvent. |

| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the phenyl and benzofuran rings. | |

| Hexane | Low | The significant difference in polarity between the compound and hexane will likely result in poor solubility. | |

| Ethers | Diethyl Ether | Moderate | The ether's moderate polarity should allow for reasonable dissolution. |

| Tetrahydrofuran (THF) | Moderate to High | THF is a versatile solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended.[3] This method is considered the gold standard for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Stability and Storage of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Phenyl-1-benzofuran-5-amine. The information herein is collated from publicly available safety data sheets and scientific literature on related aromatic amine and benzofuran compounds. This document is intended to serve as a valuable resource for ensuring the integrity and reliability of this compound in research and development settings.

Chemical Stability Profile

This compound is reported to be chemically stable under standard ambient conditions, specifically at room temperature.[1] However, the stability of aromatic amines, as a class of compounds, can be influenced by several factors, including temperature, light, oxygen, and pH. The benzofuran moiety, particularly the furan ring, may be susceptible to oxidation, which is a potential degradation pathway.[2] Therefore, prolonged exposure to harsh conditions should be avoided to maintain the compound's purity and integrity.

Recommended Storage Conditions

To ensure the long-term stability of this compound, proper storage is essential. The following table summarizes the recommended storage conditions based on information for this compound and structurally related molecules.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (2-8°C) or as indicated on the product label.[1][3] | Lower temperatures slow down potential degradation reactions. Some aromatic amines show instability at room temperature over time. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | To prevent oxidation of the amine and the furan ring.[2] |

| Container | Tightly closed container.[1] | To prevent moisture ingress and exposure to air. |

| Light | Store in a dark place, protected from light.[3] | To prevent photolytic degradation. |

| Ventilation | Keep in a well-ventilated place.[1] | General safety precaution for handling chemicals. |

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. These protocols are based on established practices for small molecule drug substances and would need to be optimized for this compound.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 48 hours).

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

-

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development Protocol

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its process-related impurities and degradation products.

Typical Starting Conditions:

-

HPLC System: A quaternary or binary HPLC system with a UV detector (preferably a photodiode array detector).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% acetonitrile in 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by acquiring the UV spectrum of this compound (e.g., monitoring at the wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Initial Screening: Analyze the unstressed and stressed samples using the starting HPLC conditions.

-

Method Optimization: Adjust the gradient, mobile phase composition, column chemistry, temperature, and flow rate to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualized Workflows

The following diagrams illustrate the logical workflow for stability testing and the degradation pathway analysis of a chemical compound like this compound.

Caption: A logical workflow for conducting forced degradation studies.

Caption: Workflow for the development of a stability-indicating HPLC method.

Conclusion

While this compound is generally stable under ambient conditions, adherence to proper storage protocols is crucial for maintaining its long-term integrity. Storage in a cool, dark, and dry place under an inert atmosphere is recommended. For rigorous applications, the stability of the compound should be verified using a validated stability-indicating analytical method, developed through systematic forced degradation studies. The experimental outlines and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to establish robust handling and testing procedures for this and similar compounds.

References

The Pharmacological Potential of 2-Phenyl-1-benzofuran-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. Among these, derivatives of 2-Phenyl-1-benzofuran-5-amine have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities, experimental protocols, and mechanistic insights into this important class of compounds, tailored for professionals in drug discovery and development.

Core Biological Activities

Derivatives of this compound have been investigated for a range of pharmacological effects, primarily focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on both the phenyl ring and the benzofuran nucleus plays a crucial role in modulating the potency and selectivity of these biological activities.

Anticancer Activity

Substituted this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [1] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [1] |

| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [1] |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [1] |

| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | [2] |

| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [2] |

| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [2] |

| 2-Acetylbenzofuran (26) | A549 (Lung) | 16.4 | [1] |

| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | [3] |

| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | [3] |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [3] |

| Fluorinated Benzofuran (Compound 1) | HCT116 (Colorectal) | 19.5 | [4] |

| Fluorinated Benzofuran (Compound 2) | HCT116 (Colorectal) | 24.8 | [4] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi. The presence of specific substituents, such as halogens, on the phenyl ring has been correlated with enhanced antimicrobial efficacy.[5]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Benzofuran amide (6a) | Bacillus subtilis | 6.25 | [6] |

| Benzofuran amide (6b) | Staphylococcus aureus | 6.25 | [6] |

| Benzofuran amide (6f) | Escherichia coli | 6.25 | [6] |

| Biphenyl methanone (1) | Various bacteria | 0.001 - 0.500 | [7] |

| Biphenyl methanone (2a) | Various bacteria | 0.001 - 0.500 | [7] |

| Biphenyl methanone (2f) | Various bacteria | 0.001 - 0.500 | [7] |

| Biphenyl methanone (2g) | Various bacteria | 0.001 - 0.500 | [7] |

| Benzofuran derivative (M5a) | Enterococcus faecalis | 50 | [8] |

| Benzofuran derivative (M5g) | Enterococcus faecalis | 50 | [8] |

| Benzofuran derivative (M5i) | Candida albicans | 25 | [8] |

| Benzofuran derivative (M5k) | Candida albicans | 25 | [8] |

| Benzofuran derivative (M5l) | Candida albicans | 25 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Certain this compound derivatives have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |

| Benzofuran amide (6b) | Carrageenan-induced paw edema | 71.10% inhibition at 2h | [6] |

| Benzofuran amide (6a) | Carrageenan-induced paw edema | 61.55% inhibition at 2h | [6] |

| Benzofuran-piperazine hybrid (5d) | NO production in RAW 264.7 cells | 52.23 | [9][10] |

| Fluorinated Benzofuran | IL-6 secretion | 1.2 - 9.04 | [4] |

| Fluorinated Benzofuran | CCL2 secretion | 1.5 - 19.3 | [4] |

| Fluorinated Benzofuran | NO production | 2.4 - 5.2 | [4] |

| Fluorinated Benzofuran | PGE2 production | 1.1 - 20.5 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves a multi-step process, often starting from substituted phenols and haloacetophenones. One common approach is the Perkin rearrangement. A novel approach involves a Sc(OTf)3 mediated formal cycloaddition of isocyanides with in situ generated ortho-quinone methides from o-hydroxybenzhydryl alcohol, providing a straightforward and efficient methodology for constructing the 2-aminobenzofuran scaffold in good yields.[11]

General Synthetic Procedure:

-

Step 1: Synthesis of the Benzofuran Core: A substituted salicylaldehyde is reacted with a substituted α-bromoacetophenone in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF. The mixture is refluxed for several hours.

-

Step 2: Introduction of the Amino Group: The nitro group on a pre-synthesized 5-nitro-2-phenylbenzofuran is reduced to an amine. This reduction can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation.

-

Step 3: Derivatization (Optional): The 5-amino group can be further derivatized to introduce various substituents, for example, through acylation or alkylation, to explore structure-activity relationships.

Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO or a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

Protocol:

-

Inoculum Preparation: A standardized microbial suspension is prepared in sterile saline or broth.

-

Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Signaling Pathways and Mechanistic Insights

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Anticancer Mechanisms

The anticancer effects of benzofuran derivatives are frequently linked to the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. Some derivatives have been shown to inhibit the activity of kinases such as Aurora B kinase, which plays a critical role in mitosis.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jopcr.com [jopcr.com]

- 7. researchgate.net [researchgate.net]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 2-Phenylbenzofuran Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both naturally occurring and synthetic. Its versatile structure has been extensively explored in medicinal chemistry, leading to the discovery of potent analogs with a wide range of therapeutic applications. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-phenylbenzofuran analogs, focusing on their anticancer, anti-Alzheimer's, and antimicrobial properties. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of 2-Phenylbenzofuran Analogs

2-Phenylbenzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, and the inhibition of crucial enzymes like Pin1.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-phenylbenzofuran analogs against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4,6-di(benzyloxy)-3-phenyl | - | 0.874 (Pin1 inhibition) | [1] |

| 2 | 2-acetyl-7-phenylamino | MDA-MB-468 | 0.16 | [1] |

| HepG2 | 1.63 - 5.80 | [1] | ||

| MDA-MB-231 | 1.63 - 5.80 | [1] | ||

| A549 | 1.63 - 5.80 | [1] | ||

| 3 | 2-(4-methoxyphenyl)- | MCF-7 | 1.875 | [1] |

| C-6 | 1.980 | [1] | ||

| 4 | 2-(4-chlorophenyl)- | MCF-7 | 1.287 | [1] |

| C-6 | 1.622 | [1] | ||

| 5 | N-(5-(2-bromobenzyl)thiazole-2-yl)benzofuran-2-carboxamide | HCC | - | [2] |

| 6 | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | K526, MOLT-4, HeLa | Significant Activity | [2] |

| 7 | 2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | K526, MOLT-4, HeLa | Significant Activity | [2] |

| 8 | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | K526, MOLT-4, HeLa | Significant Activity | [2] |

| 9 | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | K526, MOLT-4, HeLa | Significant Activity | [2] |

| 10 | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | K526, MOLT-4, HeLa | Significant Activity | [2] |

SAR Analysis:

-

The presence of benzyloxy groups at positions 4 and 6 of the benzofuran ring, coupled with a phenyl group at position 3, leads to potent Pin1 inhibition (Compound 1).[1]

-

A 2-acetyl-7-phenylamino substitution pattern results in highly potent and selective activity against breast cancer cell lines (Compound 2).[1]

-

Substitution on the 2-phenyl ring significantly influences cytotoxicity, with electron-donating (methoxy) and electron-withdrawing (chloro) groups at the para position enhancing activity (Compounds 3 and 4).[1]

-

The introduction of bromine atoms to a methyl or acetyl group attached to the benzofuran system generally increases cytotoxicity.[2]

-

Hybrid molecules incorporating other heterocyclic moieties, such as thiazole, can lead to potent anticancer agents (Compound 5).[2]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many 2-phenylbenzofuran analogs exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-phenylbenzofuran analogs.

Anti-Alzheimer's Disease Activity of 2-Phenylbenzofuran Analogs

2-Phenylbenzofuran derivatives have shown promise as therapeutic agents for Alzheimer's disease by targeting key enzymes involved in its pathology, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1).

Quantitative SAR Data: Anti-Alzheimer's Activity

The following table presents the inhibitory activities (IC50 values) of various 2-phenylbenzofuran analogs against AChE, BChE, and BACE1.

| Compound ID | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |

| 11 | 7-chloro-2-(3,5-dihydroxyphenyl) | BChE | 18.4 | [3] |

| 12 | 7-bromo-2-(3,5-dihydroxyphenyl) | BChE | 19.8 | [3] |

| 13 | 7-chloro-2-(4-hydroxyphenyl) | BChE | 82.5 | [3] |

| 14 | 7-bromo-2-(4-hydroxyphenyl) | BChE | 77 | [3] |

| 15 | 2-(3,4-dihydroxyphenyl) | BACE1 | 0.087 | [4] |

| 16 | 2-(3,4,5-trihydroxyphenyl) | AChE | 0.086 | [4] |

| BChE | 16.450 | [4] | ||

| BACE1 | 0.043 | [4] | ||

| 17 | 7-methoxy-2-phenyl | BACE1 | >50 | [4] |

| 18 | 7-hydroxy-2-phenyl | BACE1 | 0.087 | [4] |

SAR Analysis:

-

The presence of two hydroxyl groups at the 3 and 5 positions of the 2-phenyl ring significantly enhances BChE inhibitory activity (Compounds 11 and 12).[3]

-

Halogen substitution (Cl or Br) at the 7-position of the benzofuran ring contributes positively to BChE inhibition.[3]

-

A catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) moiety on the 2-phenyl ring is crucial for potent BACE1 and AChE inhibition (Compounds 15 and 16).[4]

-

A free hydroxyl group at the 7-position is more favorable for BACE1 inhibition than a methoxy group (compare Compounds 17 and 18).[4]

Antimicrobial Activity of 2-Phenylbenzofuran Analogs

Several 2-phenylbenzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative SAR Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-phenylbenzofuran analogs against various microorganisms.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 19 | 6-hydroxy-3-(3,4,5-trimethoxybenzoyl) | S. aureus | 3.12 | [5] |

| 20 | 6-hydroxy-3-(imino(3,4,5-trimethoxyphenyl)methyl) | S. aureus | 3.12 | [5] |

| 21 | 5-bromo-2-(4-bromophenyl) | Various bacteria | 29.76-31.96 (mmol/L) | [5] |

| 22 | 2-(4-bromophenyl) | S. typhi | 36.61-37.92 (mmol/L) | [5] |

| 23 | 6-methoxy-2-methyl-3-phenyl-5-ol | S. aureus | 12.5 | [6] |

| E. coli | 25 | [6] | ||

| S. typhimurium | 12.5 | [6] | ||

| 24 | 6-methoxy-2-methyl-3-phenyl-5-ol derivative | P. italicum | 12.5 | [6] |

| C. musae | 12.5-25 | [6] |

SAR Analysis:

-

Substitutions at the C-3 and C-6 positions of the benzofuran ring greatly influence antibacterial activity and strain specificity.[5]

-

A hydroxyl group at the C-6 position appears to be beneficial for broad-spectrum antibacterial activity.[5]

-

The presence of bromo substituents on both the benzofuran and phenyl rings can lead to excellent antibacterial activity.[5]

-

The nature of the substituent at the 3-position (e.g., methanone vs. imine) can affect strain specificity.[5]

-

Aza-benzofuran derivatives tend to exhibit better antibacterial activity, while oxa-benzofuran analogs show more potent antifungal activity.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-phenylbenzofuran analogs and key biological assays.

General Synthesis of 2-Phenylbenzofuran Derivatives

A common and versatile method for the synthesis of 2-phenylbenzofurans is the intramolecular Wittig reaction.

Caption: General workflow for the synthesis of hydroxylated 2-phenylbenzofuran analogs.

Detailed Protocol (Wittig-based): [3]

-

Preparation of the Wittig Reagent: The appropriately substituted o-hydroxybenzyl alcohol is reacted with triphenylphosphine hydrobromide (PPh3·HBr) to yield the corresponding o-hydroxybenzyltriphenylphosphonium salt.

-

Intramolecular Wittig Reaction: The phosphonium salt is then reacted with a suitable aroyl chloride in the presence of a base (e.g., triethylamine) in a solvent like toluene under reflux. This step leads to the formation of the methoxy-substituted 2-phenylbenzofuran.

-

Demethylation: The resulting methoxy-2-phenylbenzofuran is treated with hydriodic acid (HI) in a mixture of acetic acid and acetic anhydride at reflux to afford the final hydroxylated 2-phenylbenzofuran derivative.

-

Purification: The crude product is purified by silica gel column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-phenylbenzofuran analogs (typically in a logarithmic dilution series) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Cholinesterase Inhibition Assay

The inhibitory activity of 2-phenylbenzofuran analogs against AChE and BChE can be determined using the Ellman's method.[3]

Detailed Protocol: [3]

-

Reaction Mixture Preparation: The reaction is carried out in a 96-well plate. The reaction mixture contains phosphate buffer (pH 8.0), a solution of the test compound in DMSO at various concentrations, and the respective enzyme (AChE or BChE).

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and Ellman's reagent (DTNB).

-

Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then determined.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the 2-phenylbenzofuran analogs can be determined using the broth microdilution method.

Detailed Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 2-phenylbenzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to design and synthesize new 2-phenylbenzofuran analogs with enhanced potency and improved pharmacological profiles for the treatment of cancer, Alzheimer's disease, and microbial infections. Further exploration of this versatile scaffold holds great promise for the development of next-generation therapeutics.

References

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Natural Sources of 2-Phenylbenzofuran Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 2-phenylbenzofuran compounds, a class of naturally occurring heterocyclic compounds with a wide range of biological activities. This document details their distribution in the plant kingdom, quantitative yields from various sources, standardized experimental protocols for their extraction and isolation, and a proposed biosynthetic pathway.

Introduction to 2-Phenylbenzofurans

2-Phenylbenzofurans are a significant class of organic compounds characterized by a benzofuran ring system substituted with a phenyl group at the 2-position.[1] These compounds, also known as 2-arylbenzofurans, are widely distributed in the plant kingdom and exhibit a remarkable array of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] Their structural diversity and biological significance have made them a focal point in natural product chemistry and drug discovery.

Natural Occurrence of 2-Phenylbenzofuran Compounds

2-Phenylbenzofuran derivatives have been isolated from a variety of plant families, demonstrating their widespread, yet specific, distribution in nature. The primary plant families known to produce these compounds are the Moraceae (Mulberry family) and Fabaceae (Legume family). Other families, including Rosaceae, Asteraceae, Rutaceae, Liliaceae, and Cyperaceae, have also been reported to contain these compounds.[2][3]

Moraceae Family

The Moraceae family is a rich source of 2-phenylbenzofurans, particularly within the genera Morus (mulberry) and Artocarpus. Species such as Morus alba (white mulberry) and Chlorophora regia are notable producers of these compounds.[4][5]

Fabaceae Family

The Fabaceae, or legume family, is another significant source of 2-phenylbenzofurans. Genera such as Sophora have been identified as containing these compounds.[6][7] For instance, 2'-Hydroxy-4'-methoxy-5,6-methylenedioxy-2-phenylbenzofuran has been reported in Sophora tomentosa and Sophora flavescens.[6]

Quantitative Analysis of 2-Phenylbenzofuran Compounds

The concentration of 2-phenylbenzofuran compounds can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following table summarizes the quantitative data available in the literature for the yield of specific 2-phenylbenzofuran derivatives from their natural sources.

| Compound Name | Plant Species | Plant Part | Yield (% w/w or mg/g DW) | Reference(s) |

| Regiafuran A | Chlorophora regia | Stem Bark | 0.224% w/w | [2] |

| Moracin M | Morus alba (hairy root culture) | Roots | 7.82 mg/g DW | [8][9] |

| Moracin C | Morus alba (hairy root culture) | Roots | 1.82 mg/g DW | [8][9] |

Experimental Protocols for Extraction and Isolation

The extraction and isolation of 2-phenylbenzofuran compounds from plant materials typically involve solvent extraction followed by chromatographic purification. The following protocols provide a generalized methodology for these processes.

Solvent Extraction of Phenolic Compounds

This protocol outlines a standard procedure for the extraction of phenolic compounds, including 2-phenylbenzofurans, from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol or a mixture of methanol and chloroform (e.g., 80:20 v/v)[2]

-

Orbital shaker

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Weigh the desired amount of powdered plant material.

-

Suspend the plant material in the chosen solvent system. A common solvent-to-solid ratio is 10:1 (v/w).

-

Agitate the mixture on an orbital shaker at a constant speed (e.g., 150 rpm) for a specified duration (e.g., 24-48 hours) at room temperature.

-

Separate the extract from the solid plant material by filtration or centrifugation.

-

Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation by Column Chromatography

Column chromatography is a widely used technique for the initial fractionation of crude plant extracts.

Materials:

-

Crude plant extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol)

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Combine fractions with similar TLC profiles for further purification.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of individual compounds from the enriched fractions obtained from column chromatography.[1][2][4][10]

Materials:

-

Partially purified fraction from column chromatography

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Preparative HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

Procedure:

-

Method Development: Develop an analytical HPLC method to achieve good separation of the target compound(s) in the fraction.

-

Sample Preparation: Dissolve the fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC column and collect the peaks corresponding to the target compounds as they elute.

-

Purity Check: Analyze the collected fractions using analytical HPLC to confirm their purity.

-

Solvent Removal: Remove the solvent from the purified fractions, typically by lyophilization or rotary evaporation, to obtain the pure compound.

Biosynthesis of 2-Phenylbenzofuran Compounds

The biosynthesis of 2-phenylbenzofuran compounds is believed to proceed through the phenylpropanoid pathway, with stilbenes serving as key intermediates. The pathway begins with the amino acid phenylalanine and leads to the formation of a stilbene backbone, which then undergoes oxidative cyclization to form the benzofuran ring.

The initial steps of the pathway leading to the synthesis of stilbenes like resveratrol are well-established and involve enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and stilbene synthase (STS).[11]

The subsequent conversion of the stilbene intermediate to a 2-phenylbenzofuran is an oxidative cyclization reaction. Evidence suggests that this step is catalyzed by cytochrome P450 monooxygenases.[5][12][13] These enzymes are known to catalyze a wide variety of oxidative reactions in plant secondary metabolism.

Caption: Proposed biosynthetic pathway of 2-phenylbenzofuran from L-phenylalanine.

The following diagram illustrates a general experimental workflow for the isolation of 2-phenylbenzofuran compounds from a plant source.

Caption: General experimental workflow for the isolation of 2-phenylbenzofurans.

References

- 1. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 2. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 3. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 1A1/2 mediated metabolism of trans-stilbene in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2'-Hydroxy-4'-methoxy-5,6-methylenedioxy-2-phenylbenzofuran | C16H12O5 | CID 44260109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Genus Sophora: a comprehensive review on secondary chemical metabolites and their biological aspects from past achievements to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP1420779B1 - Process for isolating phenolic compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]